5-nitro-2-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-NITRO-2-{4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a nitro group, a phenylprop-1-en-1-yl group, and a dihydroisoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NITRO-2-{4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method involves the reaction of o-phthalic anhydride with an appropriate amine to form the isoindole-1,3-dione core. This intermediate is then subjected to further reactions to introduce the nitro group and the phenylprop-1-en-1-yl group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like silica-supported niobium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as preparative thin-layer chromatography (TLC) on silica gel are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-NITRO-2-{4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylprop-1-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce different functional groups to the phenylprop-1-en-1-yl moiety .
Scientific Research Applications
5-NITRO-2-{4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-NITRO-2-{4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
5-NITRO-1,2,4-TRIAZOL-3-ONE: Another nitro-containing compound with similar chemical properties.
INDOLE DERIVATIVES: Compounds with an indole core that exhibit similar biological activities.
Uniqueness
5-NITRO-2-{4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a nitro group, phenylprop-1-en-1-yl group, and isoindole-1,3-dione moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H14N2O5 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-nitro-2-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H14N2O5/c26-21(16-4-2-1-3-5-16)13-8-15-6-9-17(10-7-15)24-22(27)19-12-11-18(25(29)30)14-20(19)23(24)28/h1-14H/b13-8+ |
InChI Key |
GBXABAISMGABCD-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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